

The Discovery and Isolation of (-)-Chaetominine: A Technical Guide

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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

(-)-Chaetominine, a potent cytotoxic alkaloid, represents a significant discovery in the field of natural product chemistry and drug development. First isolated from the endophytic fungus *Chaetomium* sp. IFB-E015, this complex molecule has demonstrated promising anti-tumor activities, warranting further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **(-)-Chaetominine**, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Biological Activity

(-)-Chaetominine was first reported in 2006 by researchers who isolated it from *Chaetomium* sp. IFB-E015, an endophytic fungus residing in the leaves of *Adenophora axilliflora*.^{[1][2]} The compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown greater potency than the commonly used chemotherapy drug 5-fluorouracil against human leukemia (K562) and colon cancer (SW1116) cell lines.^{[1][2][3]} Further studies have indicated that **(-)-Chaetominine** can induce apoptosis in cancer cells through the intrinsic pathway, involving the regulation of the Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.^{[4][5]}

Structural Elucidation

The molecular structure of **(-)-Chaetominine** was determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis.^{[1][2]} It is a modified tripeptide alkaloid, biosynthetically derived from L-alanine, anthranilic acid, and D-tryptophan.^{[1][6]} The absolute configuration of the chiral centers was established as 2S, 3S, 11S, and 14R.^{[1][2]}

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of **(-)-Chaetominine** from its endophytic fungal source.

Fungal Cultivation and Fermentation

The endophytic fungus *Chaetomium* sp. IFB-E015 is cultured on a solid substrate to promote the production of secondary metabolites, including **(-)-Chaetominine**.

Materials:

- Potato Dextrose Agar (PDA) plates
- Rice solid medium
- Autoclave
- Incubator

Procedure:

- The *Chaetomium* sp. IFB-E015 strain is maintained on PDA slants.
- For large-scale fermentation, the fungus is cultured on a solid rice medium.
- The rice medium is prepared and autoclaved in flasks.
- Each flask is inoculated with a mycelial agar plug of the fungus.
- The inoculated flasks are incubated under static conditions at a controlled temperature for a specified period to allow for fungal growth and metabolite production.

Extraction and Isolation of (-)-Chaetominine

Following fermentation, the fungal culture is harvested, and the bioactive compounds are extracted and purified.

Materials:

- Ethyl acetate
- Methanol
- Silica gel
- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system
- Rotary evaporator

Procedure:

- The solid fermented substrate is exhaustively extracted with ethyl acetate.
- The organic solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
- The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.
- Fractions showing cytotoxic activity are further purified using Sephadex LH-20 column chromatography.
- Final purification is achieved by preparative HPLC to yield pure **(-)-Chaetominine**.

Structural Characterization

The purified compound is subjected to various analytical techniques to confirm its identity and structure.

Techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , COSY, HSQC, and HMBC NMR experiments are conducted to elucidate the detailed chemical structure and connectivity of the molecule.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed to determine the three-dimensional structure and absolute stereochemistry of the molecule.
- Marfey's Method: This method is used to confirm the absolute configuration of the amino acid constituents.^{[1][2]}

Quantitative Data

The following tables summarize the key quantitative data associated with **(-)-Chaetominine**.

Table 1: Physicochemical and Spectroscopic Data for **(-)-Chaetominine**

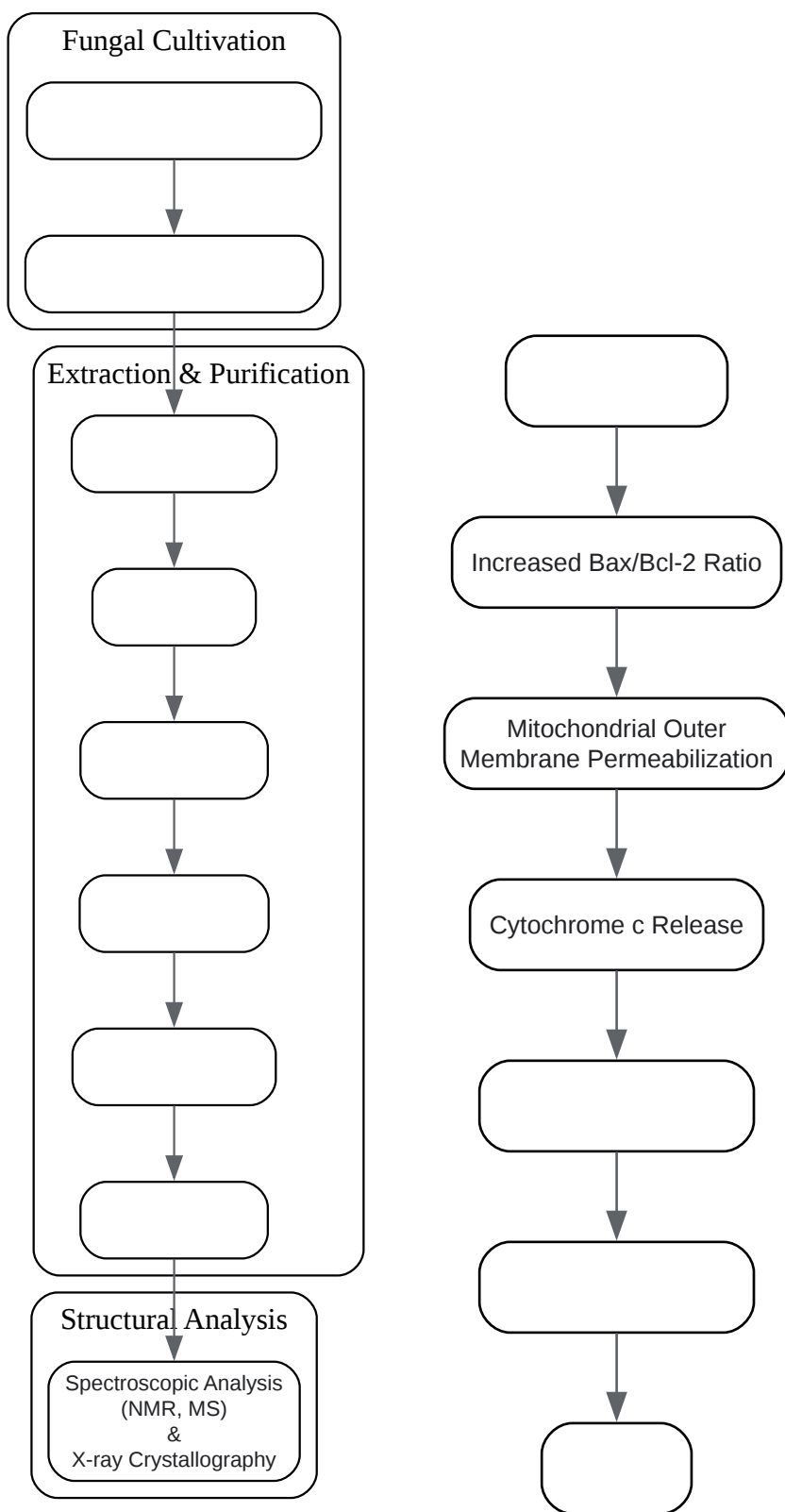
Property	Value
Molecular Formula	$\text{C}_{22}\text{H}_{18}\text{N}_4\text{O}_4$ ^{[7][8]}
Molecular Weight	402.4 g/mol ^{[7][8]}
Mass Spectrometry (HRESIMS)	m/z 403.1404 $[\text{M}+\text{H}]^+$ ^[1]
Appearance	Colorless crystals ^[1]
^1H NMR (DMSO- d_6)	δ (ppm): Specific shifts corresponding to the protons in the molecule
^{13}C NMR (DMSO- d_6)	δ (ppm): Specific shifts corresponding to the carbons in the molecule

Table 2: Cytotoxic Activity of **(-)-Chaetominine**

Cell Line	IC ₅₀ (nM)	Reference Compound (5-Fluorouracil) IC ₅₀ (nM)
Human Leukemia (K562)	21.0[1][2]	33.0[2]
Colon Cancer (SW1116)	28.0[1][2]	76.0[2]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of **(-)-Chaetominine** and a simplified representation of its induced apoptotic pathway.



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